molecular formula C27H34O13 B029264 Fraxiresinol 1-O-glucoside CAS No. 89199-94-0

Fraxiresinol 1-O-glucoside

Cat. No.: B029264
CAS No.: 89199-94-0
M. Wt: 566.5 g/mol
InChI Key: YPAOREQYVAAYMG-FRKCGNQASA-N
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Description

Fraxiresinol 1-O-glucoside is a natural compound derived from the wood of spruce trees. It is a white or slightly yellow crystalline substance with a bitter taste. This compound is known for its antioxidant and anti-inflammatory properties, and it is believed to improve skin health and have a whitening effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fraxiresinol 1-O-glucoside is typically synthesized through the enzymatic reaction of spruce lignans with glucose. The process involves the extraction of lignans from spruce wood, followed by enzymatic hydrolysis and subsequent glucosylation to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of lignans from spruce wood, followed by enzymatic treatment to achieve glucosylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Glycosidic Bond

The β-1-O-glycosidic bond in fraxiresinol 1-O-glucoside is susceptible to hydrolysis under acidic or enzymatic conditions, yielding fraxiresinol (aglycone) and β-D-glucose .

Key Reaction Conditions:

ConditionCatalyst/EnzymeProductsYield/Outcome
Acidic (HCl, 0.1M)H⁺ ionsFraxiresinol + β-D-glucoseComplete hydrolysis at 80°C
Enzymaticβ-GlucosidasesFraxiresinol + β-D-glucosepH-dependent (optimal pH 5.0)

:

  • Acid hydrolysis proceeds via protonation of the glycosidic oxygen, leading to cleavage and release of the aglycone .
  • Enzymatic hydrolysis involves β-glucosidases binding to the glucose moiety, facilitating stereospecific cleavage .

Oxidation Reactions

The phenolic aglycone and glucose moiety undergo oxidation under specific conditions:

Aglycone Oxidation

Fraxiresinol’s phenolic groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl) are prone to oxidation, forming quinone intermediates.

Oxidizing AgentConditionsProductsBiological Relevance
H₂O₂pH 7.4, 37°CSemiquinone radicalsAntioxidant activity
O₂ (aerobic)Alkaline conditionsOxidized lignan derivativesEnhanced bioactivity

:
this compound’s antioxidant activity is linked to its ability to scavenge free radicals via electron transfer from phenolic hydroxyl groups.

Glucose Oxidation

The glucose unit can be oxidized to gluconic acid derivatives under strong oxidizing agents (e.g., HNO₃)4 :

Oxidizing AgentSite of OxidationProduct
HNO₃ (0°C)C1 and C6Glucaric acid derivative4
Br₂ (aqueous)C1Gluconic acid derivative4

Enzymatic Modifications

This compound serves as a substrate for enzymatic transformations:

Transglucosylation

β-Glucosidases and glucansucrases can transfer the glucose moiety to other acceptors, producing novel glycosides .

EnzymeAcceptor MoleculeProductApplication
GlucansucraseFlavonoidsHybrid fraxiresinol-flavonoid glycosidesEnhanced solubility

Esterification

The hydroxyl groups on glucose or the aglycone can undergo esterification with acyl donors (e.g., acetic anhydride) :

ReagentTarget SiteProduct
Acetic anhydrideC6-OH of glucose6-O-Acetyl derivative

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally similar compounds:

CompoundGlycosidic Bond StabilityOxidation PotentialEnzymatic Susceptibility
This compoundModerate (acid-labile)High (phenolic OH)High (β-glucosidases)
Syringaresinol 1-O-glucosideHighModerateLow
Lariciresinol 4-O-glucosideModerateLowModerate

Scientific Research Applications

Fraxiresinol 1-O-glucoside has a wide range of applications in scientific research due to its unique properties:

Mechanism of Action

Fraxiresinol 1-O-glucoside exerts its effects primarily through its antioxidant and anti-inflammatory activities. It targets reactive oxygen species (ROS) and inhibits inflammatory pathways, thereby protecting cells from oxidative stress and reducing inflammation. The compound interacts with various molecular targets, including enzymes and signaling proteins, to modulate these pathways .

Comparison with Similar Compounds

    Pinoresinol: Another lignan with antioxidant properties.

    Secoisolariciresinol: Known for its anti-cancer and anti-inflammatory effects.

    Matairesinol: Exhibits antioxidant and estrogenic activities.

Uniqueness: Fraxiresinol 1-O-glucoside stands out due to its specific glucosylation, which enhances its solubility and stability. This modification also improves its bioavailability and efficacy in various applications compared to its non-glucosylated counterparts .

Biological Activity

Fraxiresinol 1-O-glucoside is a lignan glycoside that has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its glucoside moiety attached to the fraxiresinol backbone. The compound's molecular formula is C18_{18}H22_{22}O9_9, with a molecular weight of approximately 386.36 g/mol. Its structure allows it to interact with various biological targets, contributing to its diverse pharmacological effects.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential in combating oxidative stress linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing lipid peroxidation and enhancing cellular antioxidant defenses.

StudyMethodFindings
DPPH AssayIC50_{50} = 25 µg/mL
FRAP AssayIncreased ferric reducing power compared to control

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

StudyCell LineCytokine Inhibition
RAW 264.7TNF-α, IL-6 (decreased by 40%)

3. Anticancer Activity

This compound has demonstrated potential anticancer effects in several studies. It induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.

Case Studies:

  • In a study on gastric adenocarcinoma AGS cells, treatment with this compound resulted in a significant increase in caspase-3 activity, indicating apoptotic induction .
  • Another study reported that the compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50_{50} value of approximately 30 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.
  • Anti-inflammatory Mechanism: It inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.
  • Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell survival.

Q & A

Basic Research Questions

Q. How can Fraxiresinol 1-O-glucoside be reliably identified and quantified in plant extracts?

Fraxiresinol 1-O-glucoside can be identified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). For quantification, reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 μm) and a mobile phase of methanol-water (gradient elution) is recommended. LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity, using precursor-to-product ion transitions such as m/z 565 → 403 for Fraxiresinol 1-O-glucoside . NMR analysis (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish regioisomers (e.g., hexoside isomers) .

Q. What extraction methods optimize the yield of this compound from plant tissues?

Methanol-water (70:30, v/v) extraction under sonication (30–60 min) at 40°C is commonly used. Optimization via response surface methodology (RSM) can refine parameters like solvent ratio, temperature, and extraction time. Post-extraction, solid-phase extraction (SPE) with C18 cartridges improves purity by removing interfering compounds .

Q. What are the primary natural sources of this compound?

Fraxiresinol 1-O-glucoside is reported in Ligustrum lucidum (Oleaceae) and Ilex pubescens (Aquifoliaceae). Its presence is confirmed through phytochemical profiling using LC-MS/MS and NMR, with concentrations varying by plant organ (e.g., higher in leaves than roots) .

Advanced Research Questions

Q. Which enzymes catalyze the biosynthesis of this compound, and how can their activity be characterized?

Biosynthesis involves UDP-glycosyltransferases (UGTs) for glucosylation and acyltransferases (ATs) for subsequent modifications. For example, UGT85AF10 (SiUGT1) in Sesamum indicum transfers glucose to the 1-OH position of fraxiresinol. Enzyme activity assays using recombinant proteins (expressed in E. coli or yeast) and substrates like hydroxytyrosol or tyrosol are critical. Kinetic parameters (e.g., Km, Vmax) should be measured via LC-MS/MS monitoring of product formation .

Q. How can regioselective acylation of this compound be achieved in vitro?

Acylation at specific glucose positions (3-, 4-, or 6-OH) depends on acyltransferase specificity. For instance, SiAT1 and SiAT2 from S. indicum preferentially attach caffeoyl groups to the 4-OH position. Substrate specificity assays with caffeoyl-CoA as a donor and NMR analysis of reaction products are essential to confirm regioselectivity. Non-enzymatic isomerization under alkaline conditions must be controlled .

Q. What experimental strategies resolve contradictions in reported acylation positions of this compound derivatives?

Contradictions may arise from non-enzymatic isomerization or analytical limitations. Use deuterated solvents in NMR to stabilize labile acyl groups and employ low-temperature LC-MS/MS conditions. Compare enzymatic vs. non-enzymatic acylation products via time-course assays .

Q. How can transcriptome data guide the discovery of this compound biosynthetic genes?

Transcriptome profiling of methyl jasmonate (MeJA)-treated tissues identifies co-expressed UGTs and ATs. Phylogenetic analysis against characterized enzymes (e.g., UGT85 family) narrows candidates. CRISPR/Cas9 knockout or RNAi silencing in plant cell cultures validates gene function .

Q. What in vitro models are suitable for assessing this compound’s bioactivity?

Use enzyme inhibition assays (e.g., α-glucosidase, cyclooxygenase-2) and cell-based models (e.g., LPS-induced inflammation in RAW 264.7 macrophages). Dose-response curves (IC50) and molecular docking studies can elucidate mechanisms. Ensure purity (>95% by HPLC) to avoid confounding effects .

Q. Notes for Methodological Rigor

  • Contamination Control : Use deuterated solvents in NMR to avoid acyl migration artifacts .
  • Enzyme Assays : Include negative controls (heat-inactivated enzymes) to confirm catalytic activity .
  • Data Reproducibility : Triplicate independent experiments with statistical analysis (e.g., ANOVA) are mandatory for kinetic studies .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14-,19-,21-,22+,23-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAOREQYVAAYMG-FRKCGNQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fraxiresinol 1-O-glucoside
Fraxiresinol 1-O-glucoside
Fraxiresinol 1-O-glucoside
Fraxiresinol 1-O-glucoside
Fraxiresinol 1-O-glucoside
Fraxiresinol 1-O-glucoside

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